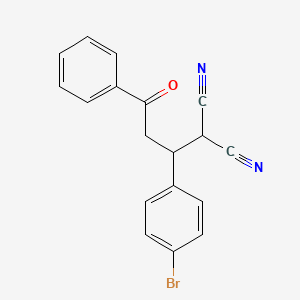![molecular formula C24H22N4O4 B11988890 3-(4-ethoxy-3-methoxyphenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11988890.png)
3-(4-ethoxy-3-methoxyphenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-ethoxy-3-methoxyphenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring, a naphthyl group, and various functional groups including ethoxy, methoxy, and hydroxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxy-3-methoxyphenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.
Introduction of the ethoxy and methoxy groups: These groups can be introduced via etherification reactions using ethyl and methyl halides, respectively.
Condensation with 2-hydroxy-1-naphthaldehyde: The final step involves the condensation of the pyrazole derivative with 2-hydroxy-1-naphthaldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can target the pyrazole ring or the naphthyl group.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological targets and its potential as a lead compound for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects could be explored. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug discovery programs.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
- 3-(4-ethoxy-3-methoxyphenyl)propane-1,2-diol
- 4-ethoxy-3-methoxyphenyl-glycerol-β-guaiacyl ether
- Ethyl 3-(4-ethoxy-3-methoxy-phenyl)acrylate
Uniqueness
What sets 3-(4-ethoxy-3-methoxyphenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide apart is its combination of a pyrazole ring with a naphthyl group and multiple functional groups
属性
分子式 |
C24H22N4O4 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC 名称 |
3-(4-ethoxy-3-methoxyphenyl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H22N4O4/c1-3-32-22-11-9-16(12-23(22)31-2)19-13-20(27-26-19)24(30)28-25-14-18-17-7-5-4-6-15(17)8-10-21(18)29/h4-14,29H,3H2,1-2H3,(H,26,27)(H,28,30)/b25-14+ |
InChI 键 |
FHQCSMKXINLWHF-AFUMVMLFSA-N |
手性 SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O)OC |
规范 SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B11988811.png)

![(2E)-2-cyano-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoic acid](/img/structure/B11988820.png)
![(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexane-1-carboxylate](/img/structure/B11988823.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11988826.png)
![9-Chloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11988833.png)
![Ethyl 1-benzoyl-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11988847.png)
![2-(4-Bromophenyl)-6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole hydrobromide](/img/structure/B11988854.png)

![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-methyl-3-furohydrazide](/img/structure/B11988861.png)
![Dimethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11988862.png)
![2-methyl-N'-[(1E)-1-phenylethylidene]furan-3-carbohydrazide](/img/structure/B11988869.png)
![7,9-Dichloro-5-(4-ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988876.png)
![4-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11988883.png)
